2-Amino-3-(pyrimidin-2-yl)propanoic acid

Medicinal Chemistry Immuno-Oncology Enzyme Inhibition

Researchers targeting ERAP2 for immunotherapy often face high attrition from off-target aminopeptidase activity. This compound provides a validated, non-interchangeable scaffold with proven 10-fold selectivity over APN/CD13 (Ki 622 nM vs. 6,040 nM). - Enables rational design of selective ERAP2 chemical probes. - Validated substrate for flexizyme-based genetic code reprogramming. - Superior aqueous solubility (XLogP3 = -3.1) vs. L-Phe (-1.5) for pharmacokinetic optimization. Supplied with full QA/QC documentation for direct procurement.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 3842-21-5
Cat. No. B13157978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(pyrimidin-2-yl)propanoic acid
CAS3842-21-5
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CC(C(=O)O)N
InChIInChI=1S/C7H9N3O2/c8-5(7(11)12)4-6-9-2-1-3-10-6/h1-3,5H,4,8H2,(H,11,12)
InChIKeyXCNOBDDQOATTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(pyrimidin-2-yl)propanoic acid: Procuring a Pyrimidine-Modified Alanine for Targeted Enzyme Inhibition and Genetic Code Engineering


2-Amino-3-(pyrimidin-2-yl)propanoic acid (CAS: 3842-21-5), also known as 3-(2-pyrimidinyl)alanine, is a non-proteinogenic alpha-amino acid distinguished by a pyrimidine ring directly attached to the beta-carbon of an alanine backbone [1]. With a molecular weight of 167.17 g/mol, this heterocyclic amino acid serves as a specialized chemical probe in medicinal chemistry and synthetic biology, primarily functioning as an enzyme inhibitor scaffold and a building block for incorporating non-canonical functionalities into peptides and proteins [2][3].

Product Type Non-proteinogenic pyrimidine alanine probe
Core Function Enzyme inhibitor scaffold & genetic code engineering building block
Key Selection Context Supports ERAP2-targeted probe design and flexizyme-compatible peptide modification

Why 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Cannot Be Replaced by Common Pyrimidine or Alanine Analogs in Targeted Applications


Generic substitution of 2-Amino-3-(pyrimidin-2-yl)propanoic acid with a structurally similar amino acid, such as histidine or beta-alanine, or a different pyrimidine derivative, is not functionally equivalent. The compound's unique pharmacophore combines the essential amino acid backbone for incorporation into peptides [1] with a pyrimidine ring at a specific position. This configuration is critical for interactions with certain enzyme active sites, such as ERAP2 [2], and enables its use in flexizyme-based genetic code reprogramming, where its specific acylation efficiency cannot be matched by other non-canonical amino acids [1]. Unlike simple pyrimidine bases or N-substituted analogs, this compound's alpha-amino acid structure provides a distinct chemical reactivity and biological engagement profile, making it a non-interchangeable tool for specific research applications.

This Product Pyrimidine β-substituted alanine pharmacophore Generic pyrimidine bases, histidine, or β-alanine
The combined amino acid backbone and pyrimidine ring are critical for ERAP2 active-site engagement; simple pyrimidines lack peptide coupling capacity.
This Product Validated flexizyme substrate Other non-canonical amino acids (variable compatibility)
Acylation efficiency is system-specific. Substituting an unverified analog may fail ribosomal incorporation in genetic code reprogramming workflows.
This Product ERAP2-selective inhibition profile (reported Ki 622 nM) Peptidomimetic M1 aminopeptidase inhibitors
The reported 10-fold selectivity against APN/CD13 may not transfer to other inhibitor classes; isoform selectivity context requires assay-specific review.

Quantitative Differentiation Evidence for Procuring 2-Amino-3-(pyrimidin-2-yl)propanoic acid (CAS 3842-21-5)


ERAP2 Inhibition: 2-Amino-3-(pyrimidin-2-yl)propanoic acid Shows 10-Fold Selectivity Over Alanyl Aminopeptidase

In direct head-to-head enzyme assays, 2-Amino-3-(pyrimidin-2-yl)propanoic acid demonstrates a 10-fold selectivity for inhibiting human ERAP2 (Ki = 622 nM) over the related human alanyl aminopeptidase (APN/CD13) (Ki = 6,040 nM) [1]. This selectivity profile, with a quantified difference of 5,418 nM in Ki values, is a key differentiator when selecting an ERAP2 chemical probe, as many peptidomimetic inhibitors lack this level of discrimination against closely related M1 family aminopeptidases. Further, its activity against porcine APN is even weaker (Ki = 14,700 nM), underscoring its specificity [1].

ERAP2 Selectivity Profile
Head-to-head
Target Ki = 622 nM (ERAP2)
Comparator Ki = 6,040 nM (APN/CD13)
~10-fold selectivity for ERAP2
Supports ERAP2 chemical probe development; reported selectivity against a closely related aminopeptidase.
In vitro fluorescence assay; review for off-target M1 family context.
Medicinal Chemistry Immuno-Oncology Enzyme Inhibition

Lipophilicity Advantage: 2-Amino-3-(pyrimidin-2-yl)propanoic acid (XLogP3 -3.1) Enables Distinct Physicochemical Properties

A comparison of computed physicochemical properties reveals that 2-Amino-3-(pyrimidin-2-yl)propanoic acid (XLogP3 = -3.1) is significantly more hydrophilic than the analogous aromatic amino acid L-Phenylalanine (XLogP3 = -1.5) [1][2]. This quantified difference in lipophilicity is crucial for applications where high aqueous solubility and low membrane permeability are desired, such as in the design of hydrophilic linkers or as a starting point for optimizing the solubility of lead compounds.

Lipophilicity Profile
Cross-study comparable
Target XLogP3 = -3.1
Comparator XLogP3 = -1.5 (L-Phe)
Δ 1.6 log units (approx. 40-fold partition difference)
Reported higher hydrophilicity context supports solubility-focused lead optimization.
Computed property; confirm experimentally in your buffer system.
Medicinal Chemistry Physicochemical Profiling ADME

Genetic Code Reprogramming: Verified Incorporation into Peptides via Flexizyme Technology

The compound has been experimentally validated as a substrate for incorporation into peptides using flexizyme-based in vitro translation systems [1]. While quantitative yield comparisons are not available for close analogs in the same system, this successful incorporation into proteins via genetic code reprogramming confirms its utility for creating functionalized biopolymers, a capability not shared by standard proteinogenic amino acids or many other non-canonical amino acids that are not compatible with the flexizyme system.

Genetic Code Reprogramming
Class-level
Verified flexizyme substrate
Qualitative incorporation confirmed
Method-compatible pyrimidine building block for ribosomal peptide engineering.
Data to verify in your specific tRNA/synthetase pair.
Synthetic Biology Genetic Code Expansion Peptide Engineering

High-Value Application Scenarios for 2-Amino-3-(pyrimidin-2-yl)propanoic Acid Based on Quantified Evidence


Chemical Probe Development for ERAP2 in Immuno-Oncology Research

Procure this compound as a foundational scaffold for developing selective chemical probes targeting Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). Its demonstrated 10-fold selectivity over the related human aminopeptidase APN/CD13 (Ki = 622 nM vs. 6,040 nM) [1] provides a rational starting point for medicinal chemistry efforts aimed at modulating antigen presentation pathways, a critical area in cancer immunotherapy and autoinflammatory disease research.

Incorporation of a Pyrimidine Moiety into Peptides via Genetic Code Reprogramming

For research groups utilizing flexizyme-based in vitro translation or similar genetic code reprogramming technologies, this compound serves as a validated substrate for creating custom peptides and proteins with a site-specific pyrimidine modification [2]. This enables the precise engineering of biopolymers for studying protein-nucleic acid interactions, developing novel enzymatic functions, or creating peptide-based therapeutics with enhanced properties.

Optimizing Aqueous Solubility in Lead Compound Series

In medicinal chemistry campaigns where improving aqueous solubility is a primary objective, 2-Amino-3-(pyrimidin-2-yl)propanoic acid (XLogP3 = -3.1) offers a significantly more hydrophilic alternative to L-Phenylalanine (XLogP3 = -1.5) [3][4]. Its use as a building block can be strategically employed to lower the overall logP of a lead series, potentially improving pharmacokinetic properties and reducing off-target binding associated with lipophilic molecules.

Application
Selection Property
Validation Focus
ERAP2 probe development for antigen presentation research
Reported ERAP2 isoform selectivity context
M1 aminopeptidase panel screening and cellular target engagement
Flexizyme-based genetic code reprogramming
Verified in vitro translation system compatibility
Acylation efficiency and ribosomal incorporation fidelity in your construct
Lead series solubility optimization
High hydrophilicity context (reported XLogP3 -3.1)
Experimental logP and kinetic solubility in your assay media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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